Acide 4-(benzyloxy)-2-fluorobenzoïque

Vue d'ensemble

Description

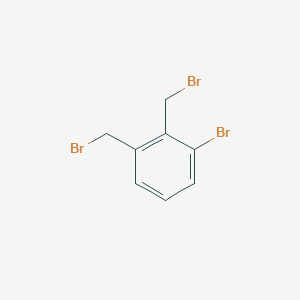

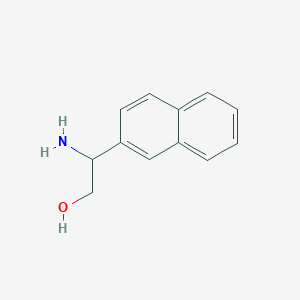

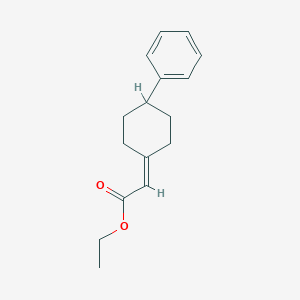

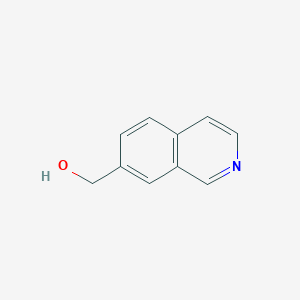

“4-(Benzyloxy)-2-fluorobenzoic acid” is a chemical compound. It’s a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The structure of this compound is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group .

Synthesis Analysis

The synthesis of similar compounds, such as 4-Benzyloxybenzoic acid, has been reported. For instance, 4-Benzyloxybenzoic acid can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . In another study, sixteen Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Applications De Recherche Scientifique

Synthèse des acides boroniques

L'acide 4-benzyloxy-2-fluorobenzoïque peut être utilisé dans la synthèse d'acides boroniques, tels que l'acide 4-benzyloxy-2-fluorophénylboronique . Les acides boroniques sont des composés importants utilisés en chimie organique et en science des matériaux .

Synthèse des peptides

La présence d'un groupe benzyloxy et d'un groupe acide carboxylique fait de cette molécule un bloc de construction potentiel pour la synthèse des peptides. Les peptides sont des chaînes d'acides aminés qui jouent des rôles cruciaux dans les processus biologiques.

Préparation de colorants hétéryl-azophénol

L'acide 4-benzyloxy-2-fluorobenzoïque peut jouer un rôle essentiel dans la préparation de colorants hétéryl-azophénol via des amines hétérocycliques dans l'acide nitrosylsulfurique . Ces colorants ont des applications dans diverses industries, notamment les textiles et les plastiques .

Teinture des fibres de polyester

Ce composé peut également être utilisé pour la teinture des fibres de polyester . Le groupe benzyloxy peut améliorer l'affinité du colorant pour les fibres de polyester, améliorant la solidité des couleurs et la vivacité du matériau teint .

Industrie du caoutchouc

Dans l'industrie du caoutchouc, l'acide 4-benzyloxy-2-fluorobenzoïque peut être utilisé pour améliorer les propriétés des produits en caoutchouc . Il peut agir comme plastifiant, améliorant la flexibilité et la durabilité du caoutchouc .

Agent dépigmentant

L'acide 4-benzyloxy-2-fluorobenzoïque peut agir comme un agent dépigmentant . Cela le rend utile dans l'industrie cosmétique pour le développement de produits éclaircissants pour la peau

Mécanisme D'action

Target of Action

4-(Benzyloxy)-2-fluorobenzoic acid is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions , a type of transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (which is formally nucleophilic) is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The compound is involved in the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Pharmacokinetics

It’s known that the compound can undergo protodeboronation , a process that involves the removal of a boron atom from the compound . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds . The compound’s action can also result in the formation of a new palladium-carbon bond .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s action can be catalyzed by ethers . Additionally, the compound’s stability can be affected by the presence of air and moisture . The compound’s efficacy in SM cross-coupling reactions can also be influenced by the reaction conditions, such as the temperature and the presence of other reagents .

Propriétés

IUPAC Name |

2-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQRXVRKZFDKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624658 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114045-96-4 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)